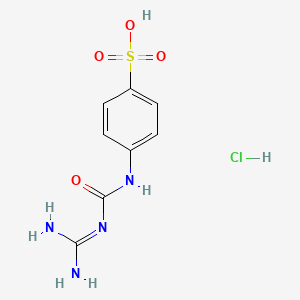
Sulfanilic acid, N-(amidinocarbamoyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanilic acid, N-(amidinocarbamoyl)-, hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of sulfanilic acid, which is known for its role in the synthesis of dyes and sulfa drugs. The addition of the amidinocarbamoyl group and the hydrochloride salt form further enhances its chemical reactivity and solubility, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilic acid, N-(amidinocarbamoyl)-, hydrochloride typically involves the reaction of sulfanilic acid with an amidinocarbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the addition of a base to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient mixing of reactants, leading to consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Sulfanilic acid, N-(amidinocarbamoyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidinocarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions produce amine derivatives.
Scientific Research Applications
Sulfanilic acid, N-(amidinocarbamoyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sulfanilic acid, N-(amidinocarbamoyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: The parent compound, known for its use in dye synthesis and as a precursor for sulfa drugs.
Sulfanilamide: A derivative of sulfanilic acid, widely used as an antimicrobial agent.
Orthanilic acid: Another sulfonic acid derivative with similar chemical properties.
Uniqueness
Sulfanilic acid, N-(amidinocarbamoyl)-, hydrochloride stands out due to the presence of the amidinocarbamoyl group, which enhances its chemical reactivity and solubility. This makes it more versatile in various chemical reactions and applications compared to its parent compound and other similar derivatives.
Properties
CAS No. |
73927-06-7 |
|---|---|
Molecular Formula |
C8H11ClN4O4S |
Molecular Weight |
294.72 g/mol |
IUPAC Name |
4-(diaminomethylidenecarbamoylamino)benzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C8H10N4O4S.ClH/c9-7(10)12-8(13)11-5-1-3-6(4-2-5)17(14,15)16;/h1-4H,(H,14,15,16)(H5,9,10,11,12,13);1H |
InChI Key |
UWHHAWGCYGNQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















